Cas no 853-39-4 (Decafluorobenzophenone)

Decafluorobenzophenone 化学的及び物理的性質
名前と識別子
-
- Decafluorobenzophenone
- bis(2,3,4,5,6-pentafluorophenyl)Methanone
- Perfluorobenzophenone
- Bis(perfluorophenyl)methanone
- Benzophenone, decafluoro-
- Methanone, bis(pentafluorophenyl)-
- WWQLXRAKBJVNCC-UHFFFAOYSA-N
- Decafluorobenzophenone, 97%
- Q63395717
- di2,3,4,5,6-pentafluorophenyl ketone
- C13F10O
- decafluorbenzophenon
- NSC96914
- Perfluorobenzophenone, 98%
- KM2313
- SBB0125
- Benzophenone, decafluoro- (6CI, 7CI, 8CI)
- Bis(2,3,4,5,6-pentafluorophenyl)methanone (ACI)
- Methanone, bis(pentafluorophenyl)- (9CI)
- NSC 96914
- AS-41149
- NSC-96914
- EINECS 212-717-8
- SCHEMBL661258
- DTXCID20156992
- Decafluorobenzophenone, Perfluorobenzophenone
- D1631
- NS00042484
- MFCD00000295
- AKOS007930379
- CHEMBL2001102
- NCI60_042160
- DTXSID60234501
- Bis(2,3,4,5,6-pentafluorophenyl)methanone #
- DB-056863
- methanone, bis(2,3,4,5,6-pentafluorophenyl)-
- SY048898
- 853-39-4
-
- MDL: MFCD00000295
- インチ: 1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17
- InChIKey: WWQLXRAKBJVNCC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F
- BRN: 2066476
計算された属性
- せいみつぶんしりょう: 361.97900
- どういたいしつりょう: 361.978947
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.6684 (estimate)
- ゆうかいてん: 90-95 °C (lit.)
- ふってん: 206
- フラッシュポイント: 137.4 °C
- すいようせい: Soluble in methanol. Insoluble in water.
- あんていせい: Stable. Incompatible with strong oxidising agents.
- PSA: 17.07000
- LogP: 4.30860
- ようかいせい: 未確定
Decafluorobenzophenone セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
Decafluorobenzophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
Decafluorobenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1631-1G |
Decafluorobenzophenone |
853-39-4 | >98.0%(GC) | 1g |
¥565.00 | 2024-04-15 | |
eNovation Chemicals LLC | D748936-5g |
DECAFLUOROBENZOPHENONE |
853-39-4 | 98.0% | 5g |
$210 | 2024-06-07 | |
Chemenu | CM100891-25g |
bis(perfluorophenyl)methanone |
853-39-4 | 95% | 25g |
$469 | 2022-06-10 | |
TRC | D209908-1g |
Decafluorobenzophenone |
853-39-4 | 1g |
$ 95.00 | 2022-06-05 | ||
Apollo Scientific | PC2140-1g |
Decafluorobenzophenone |
853-39-4 | 97% | 1g |
£55.00 | 2025-02-21 | |
Alichem | A019119359-5g |
Bis(perfluorophenyl)methanone |
853-39-4 | 95% | 5g |
$174.24 | 2023-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 101893-5G |
Decafluorobenzophenone |
853-39-4 | 5g |
¥2414.73 | 2023-12-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EF096-1g |
Decafluorobenzophenone |
853-39-4 | 98.0%(GC) | 1g |
¥542.0 | 2022-05-30 | |
BAI LING WEI Technology Co., Ltd. | 153255-1G |
Decafluorobenzophenone, 98% |
853-39-4 | 98% | 1G |
¥ 349 | 2021-07-08 | |
TRC | D209908-250mg |
Decafluorobenzophenone |
853-39-4 | 250mg |
$64.00 | 2023-05-18 |
Decafluorobenzophenone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
2.1 Reagents: Antimony pentafluoride ; 10 h, 200 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
1.2 4 h, rt; 12 h, 75 - 80 °C
ごうせいかいろ 10
ごうせいかいろ 11
2.1 -
ごうせいかいろ 12
Decafluorobenzophenone Raw materials
- Benzene, 1,1'-(difluoromethylene)bis[2,3,4,5,6-pentafluoro-
- Sodium 2,3,4,5,6-pentafluorobenzoate
- Pentafluorobenzoyl chloride
- Decafluorobenzhydrol
- Bromopentafluorobenzene
- Methane, sulfinylbis-,ion(1-), sodium (9CI)
- Hexafluorobenzene
- Thallium, bromobis(pentafluorophenyl)-
- Octafluorotoluene
- Trimethyl(pentafluorophenyl)silane
- 1,2,3,4,5-pentafluorobenzene
Decafluorobenzophenone Preparation Products
Decafluorobenzophenone 関連文献
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Paolo Coghi,Antonio Papagni,Riccardo Po,Anna Calabrese,Alessandra Tacca,Alberto Savoini,Milda Stuknyte New J. Chem. 2015 39 3615
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Boris L. Tumanskii,Denis S. Sabirov,Stanislav P. Solodovnikov,Yury I. Lyakhovetsky Dalton Trans. 2019 48 2046
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Qiang Wang,Hongkun Li,Qiang Wei,Jing Zhi Sun,Jian Wang,Xiao A. Zhang,Anjun Qin,Ben Zhong Tang Polym. Chem. 2013 4 1396
-
Yu Wang,Huanrong Li CrystEngComm 2014 16 9764
-
5. Dielectric studies. Part 14.—Mesomeric and coupled ring rotation mechanismsD. B. Farmer,S. Walker Trans. Faraday Soc. 1967 63 966
-
6. Reinvestigation of the decafluorobenzophenone–isopropyl alcohol actinometerPaul Margaretha,Jean Gloor,Kurt Schaffner J. Chem. Soc. Chem. Commun. 1974 565
-
7. Cation-radicals: oxidation of propan-2-ol by paraquat dichloride, photocatalysed by benzophenone and other ketonesPhillip Hyde,Anthony Ledwith J. Chem. Soc. Perkin Trans. 2 1974 1768
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Nicolae Filipescu,Jack P. Pinion,Fredrick L. Minn J. Chem. Soc. D 1970 1413
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9. Polyfluoroaryl organometallic compounds. Part IX. Reactions of polyfluoroaryl-lithiums with dimethyl carbonate. Octafluorofluoren-9-oneR. D. Chambers,D. J. Spring J. Chem. Soc. C 1968 2394
-
A. Schwarzer,W. Seichter,E. Weber,H. Stoeckli-Evans,M. Losada,J. Hulliger CrystEngComm 2004 6 567
Decafluorobenzophenoneに関する追加情報
Decafluorobenzophenone (CAS No. 853-39-4): A Comprehensive Overview in Modern Chemical Research
Decafluorobenzophenone, with the chemical formula C14F10O, is a fluorinated aromatic compound characterized by its high molecular weight and unique electronic properties. Its CAS number, CAS No. 853-39-4, distinguishes it as a specific entity within the vast landscape of organic chemistry. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis, material science, and advanced chemical research.
The structural integrity of Decafluorobenzophenone is defined by its benzophenone core, which is extensively fluorinated, resulting in a highly electron-deficient system. This fluorination pattern imparts exceptional stability and reactivity, making it a valuable intermediate in various synthetic pathways. The compound's high dipole moment and low solubility in polar solvents contribute to its utility in non-covalent interactions and supramolecular chemistry.
In the realm of pharmaceutical research, Decafluorobenzophenone has been explored as a key building block for the development of novel therapeutic agents. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitates the construction of complex molecular architectures. Recent studies have highlighted its role in synthesizing bioactive molecules with potential applications in anti-inflammatory and anticancer therapies. The fluorine atoms enhance metabolic stability and binding affinity, which are critical factors in drug design.
The material science applications of Decafluorobenzophenone are equally compelling. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and electronics industries. Additionally, the compound's fluorescence properties have been leveraged in the development of organic light-emitting diodes (OLEDs) and sensors. The extended conjugation system and electron-withdrawing fluorine substituents optimize its photophysical characteristics, enabling efficient light emission and detection.
The synthesis of Decafluorobenzophenone typically involves multi-step fluorination processes, often employing reagents like hydrogen fluoride or Selectfluor®. These methods require precise control to achieve high regioselectivity and yield. Advances in catalytic systems have further refined these processes, reducing waste and improving efficiency. For instance, transition metal-catalyzed fluorination reactions have enabled the introduction of fluorine atoms at specific positions on the benzophenone ring with minimal side products.
The computational chemistry of Decafluorobenzophenone has also seen significant advancements. Density functional theory (DFT) calculations provide insights into its electronic structure and reactivity. These studies have revealed that the compound exhibits strong π-stacking interactions due to its rigid planar geometry, which is crucial for understanding its behavior in supramolecular assemblies. Such computational insights are invaluable for designing novel materials and drugs with tailored properties.
In conclusion, Decafluorobenzophenone (CAS No. 853-39-4) stands as a cornerstone molecule in modern chemical research. Its unique structural features and versatile reactivity make it indispensable in pharmaceutical synthesis, material science, and advanced chemical applications. As research continues to uncover new methodologies for its synthesis and utilization, its importance is poised to grow even further.
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